![molecular formula C13H16N2O4 B11159558 {[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid](/img/structure/B11159558.png)
{[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid
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Overview
Description
{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}FORMIC ACID is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}FORMIC ACID typically involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid. This reaction produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an amine to form the aromatic carbamate .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}FORMIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted aromatic compounds.
Scientific Research Applications
{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}FORMIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme inhibitors and as a model compound for studying carbamate interactions with biological molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}FORMIC ACID involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking the enzyme’s function. This mechanism is commonly exploited in the design of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}FORMIC ACID include other carbamates, such as methyl carbamate, ethyl carbamate, and phenyl carbamate .
Uniqueness
What sets {[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}FORMIC ACID apart from other carbamates is its specific structure, which imparts unique chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. Additionally, the aromatic ring enhances its ability to participate in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H16N2O4 |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[2-(tert-butylcarbamoyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)15-10(16)8-6-4-5-7-9(8)14-11(17)12(18)19/h4-7H,1-3H3,(H,14,17)(H,15,16)(H,18,19) |
InChI Key |
VJMWJRIJDJUCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C(=O)O |
Origin of Product |
United States |
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